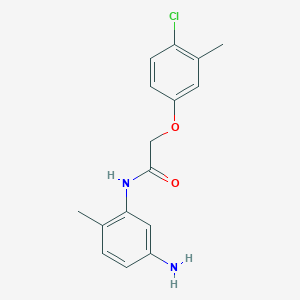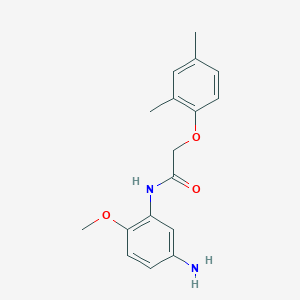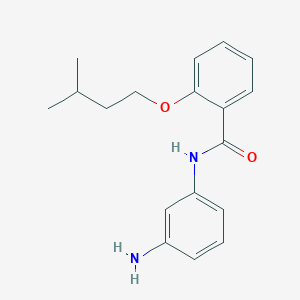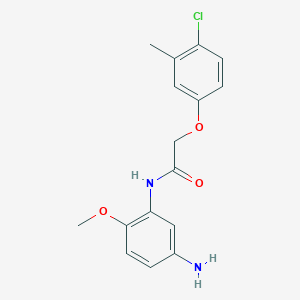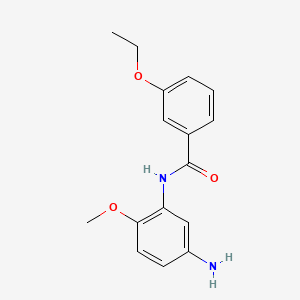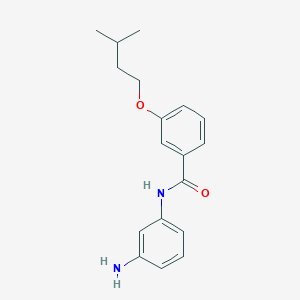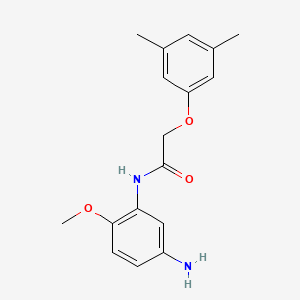
N-(3-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide, also known as chloroamphenicol, is a synthetic antibiotic belonging to the aminophenol class of compounds. It is a broad-spectrum antibiotic that is used to treat a variety of bacterial infections, including those caused by Gram-positive and Gram-negative bacteria. It is also used as an antifungal agent for the treatment of systemic fungal infections. Chloroamphenicol has been used in the laboratory for many years, and is still a preferred choice for many research applications.
Applications De Recherche Scientifique
Conformational Analysis The molecular structure and conformational attributes of N-(3-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide and related compounds have been analyzed through crystallographic studies. For instance, the conformation of the N-H bond in 2-Chloro-N-(3-methylphenyl)acetamide is syn to the meta-methyl group, signifying a specific molecular orientation. This orientation and the geometric parameters of such compounds are consistent with those observed in other acetanilides, suggesting a pattern in the structural behavior of these molecules. Dual intermolecular N—H⋯O hydrogen bonds are a characteristic feature, contributing to the molecular arrangement in the crystal structure (Gowda et al., 2007).
Hydrogen Bonding Patterns Hydrogen bond studies in molecules structurally similar to this compound, such as N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, reveal complex intra- and intermolecular hydrogen-bonding patterns. These patterns influence the molecular stability and interactions of these compounds, which is crucial for understanding their behavior in different environments (Romero & Angela Margarita, 2008).
Reactivity and Synthesis Pathways The reactivity of related compounds, such as N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide with aromatic amines, leads to various products including angular heterocyclic compounds. Understanding the reaction pathways and the products formed is crucial for harnessing these compounds in synthetic chemistry applications (Agarwal & Mital, 1976).
Herbicide Synthesis and Metabolism The compound and its related chloroacetanilide structures are significant in the synthesis and metabolic studies of herbicides. For instance, studies on the radiosynthesis of chloroacetanilide herbicides shed light on their metabolic pathways and mode of action, crucial for agricultural applications and environmental impact assessments (Latli & Casida, 1995).
Toxicology and Safety Assessment While not directly related to this compound, studies on structurally similar compounds, like 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide, focus on toxicological evaluation to assess their safety for use in food, beverages, and pharmaceutical applications. These studies include evaluations of mutagenicity, genotoxicity, and oral toxicity, contributing to a comprehensive understanding of the safety profile of these chemical compounds (Karanewsky et al., 2015).
Propriétés
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-10-8-12(6-7-13(10)17)21-9-16(20)19-15-5-3-4-14(18)11(15)2/h3-8H,9,18H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNYYLODJVJDOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC(=C2C)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


